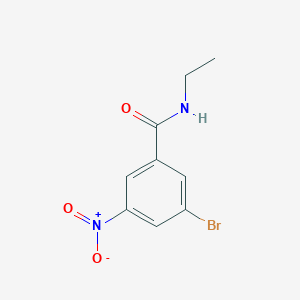

3-Bromo-N-ethyl-5-nitrobenzamide

Beschreibung

Significance of Benzamide (B126) Scaffolds in Chemical and Biological Domains

The benzamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. walshmedicalmedia.comnih.govamrita.edu Benzamide derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. walshmedicalmedia.comresearchgate.net The ability of the benzamide core to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributes to its capacity to bind to a wide range of biological targets. nih.gov This inherent versatility makes benzamide and its analogs crucial building blocks in the design and synthesis of novel therapeutic agents. researchgate.net

Overview of Halogenated and Nitro-Substituted Aromatic Systems in Advanced Organic Chemistry

The introduction of halogen atoms and nitro groups onto an aromatic ring, such as in 3-Bromo-N-ethyl-5-nitrobenzamide, significantly influences the molecule's reactivity and electronic properties. Halogenation, the process of introducing a halogen, and nitration, the introduction of a nitro group, are fundamental electrophilic aromatic substitution reactions. libretexts.org

The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution and directs incoming groups to the meta position. nih.govsurendranatheveningcollege.com This electron-withdrawing nature also makes nitroaromatic compounds susceptible to nucleophilic aromatic substitution. wikipedia.org Halogens, while also deactivating, are ortho, para-directing. The presence of both a halogen and a nitro group on a benzene (B151609) ring creates a unique electronic environment that can be exploited in various synthetic transformations. scispace.com These substituted aromatic systems are valuable intermediates in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and agrochemicals. nih.gov

Research Rationale and Scope for this compound

The specific compound, this compound, combines the key structural features of a benzamide scaffold with the electronic influence of both a bromine atom and a nitro group. This trifunctional arrangement makes it a subject of interest for several reasons. The presence of the bromo and nitro substituents on the benzamide core modifies its electronic and steric properties, potentially leading to novel biological activities or unique applications as a chemical intermediate.

Research into this compound would likely focus on its synthesis, characterization, and exploration of its reactivity. The strategic placement of the bromo and nitro groups at the 3 and 5 positions, respectively, provides a template for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. The N-ethyl group on the amide nitrogen further adds to the molecule's structural diversity.

The primary research scope for this compound would likely involve its utility as a building block in organic synthesis. The bromo substituent can participate in cross-coupling reactions, while the nitro group can be reduced to an amine, opening up a plethora of synthetic possibilities. Furthermore, the entire molecule could be screened for potential biological activities, leveraging the known pharmacological potential of the benzamide scaffold.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H9BrN2O3 |

| Molecular Weight | 273.08 g/mol |

| CAS Number | 929000-30-6 chemsrc.com |

| Melting Point | Not Specified |

| Boiling Point | Not Specified |

| Solubility | Not Specified labsolu.ca |

| InChI | InChI=1S/C9H9BrN2O3/c1-2-11-9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,2H2,1H3,(H,11,13) labsolu.ca |

Synthesis and Reactivity

The synthesis of this compound would typically start from 3-bromo-5-nitrobenzoic acid. This starting material can be reacted with a chlorinating agent, such as thionyl chloride (SOCl2), to form the corresponding acid chloride. Subsequent reaction with ethylamine (B1201723) would then yield the desired N-ethyl-3-bromo-5-nitrobenzamide. An analogous synthesis of Ethyl 3-bromo-5-nitrobenzoate from 3-bromo-5-nitrobenzoic acid and ethanol (B145695) using thionyl chloride has been reported. chemicalbook.com

The reactivity of this compound is dictated by its functional groups. The bromine atom can be displaced or used in cross-coupling reactions. The nitro group can be reduced to an amine, which can then be further functionalized. The amide bond itself is generally stable but can be hydrolyzed under acidic or basic conditions.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-N-ethyl-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c1-2-11-9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIIECOOMQPQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650388 | |

| Record name | 3-Bromo-N-ethyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-30-6 | |

| Record name | 3-Bromo-N-ethyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo N Ethyl 5 Nitrobenzamide

Strategic Approaches to Benzamide (B126) Core Construction

The formation of the N-ethyl amide group is the pivotal step in creating the benzamide core. This can be accomplished through several reliable methods, most notably by forming a bond between a carboxylic acid derivative and ethylamine (B1201723).

Direct condensation involves the reaction of 3-bromo-5-nitrobenzoic acid with ethylamine in the presence of a coupling agent. This method bypasses the need to isolate a more reactive intermediate. Modern peptide coupling agents are often employed to facilitate this transformation, activating the carboxylic acid to promote nucleophilic attack by the amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) are effective for this purpose. acs.org This approach is favored for its operational simplicity, though the cost of coupling agents can be a factor.

A more traditional and highly efficient two-step approach involves the conversion of the carboxylic acid to a highly reactive acid chloride intermediate.

First, 3-bromo-5-nitrobenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce 3-bromo-5-nitrobenzoyl chloride. aobchem.com This intermediate is typically not isolated and is used directly in the next step.

The subsequent reaction of 3-bromo-5-nitrobenzoyl chloride with ethylamine yields the final product, 3-Bromo-N-ethyl-5-nitrobenzamide. A base, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct that is formed. This method is often high-yielding and uses cost-effective reagents.

Installation and Regioselective Functionalization of Bromo and Nitro Moieties

The correct placement of the bromo and nitro groups at the 3 and 5 positions of the benzamide ring is crucial. The directing effects of the substituents determine the synthetic strategy.

A theoretical approach could involve starting with N-ethylbenzamide and introducing the functional groups via electrophilic aromatic substitution. The N-ethylamido group is an ortho-, para-director. Therefore, direct nitration followed by bromination (or vice-versa) would lead to a mixture of isomers, primarily with substitution at the 2- and 4-positions, rather than the desired 3,5-substitution pattern. Achieving the meta-substitution pattern seen in the target molecule through this method is not synthetically viable due to these electronic directing effects. libretexts.org

The most logical and widely practiced strategy involves starting with a benzene (B151609) ring that has been functionalized with the desired meta-directing groups prior to the construction of the amide. The synthesis typically begins with a precursor like 3-bromo-5-nitrobenzoic acid. chemicalbook.com In this approach, the regiochemical challenge is resolved at an earlier stage, often by starting with a compound like 3-nitrobenzoic acid and then performing a bromination, or vice versa. The presence of the first deactivating group (nitro or bromo) will direct the second incoming electrophile to a meta position, securing the 1,3,5-substitution pattern. libretexts.org This pre-functionalized acid is then carried forward to the amidation step as described in section 2.1.

A patent for a related compound, 3-bromo-5-nitro-1H-indazole, demonstrates a similar strategy where 5-nitro-1H-indazole is brominated to achieve the desired substitution, highlighting the principle of functionalizing a pre-nitrated ring system. google.com

Optimization of Reaction Conditions and Catalyst Systems

Optimizing the synthesis of this compound focuses on maximizing yield and purity while minimizing reaction time and side products. Key parameters for optimization differ depending on the chosen synthetic route.

For the acid chloride pathway (2.1.2) , optimization includes:

Chlorinating Agent : While thionyl chloride is effective, oxalyl chloride can sometimes be preferred for milder conditions and easier removal of byproducts.

Solvent : Anhydrous, non-protic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are essential to prevent unwanted reactions with the acid chloride.

Temperature : The acylation step is often performed at low temperatures (e.g., 0 °C) to control the high reactivity of the acid chloride and minimize side reactions, followed by warming to room temperature to ensure completion. chemicalbook.com

Base : The choice and stoichiometry of the base (e.g., triethylamine, pyridine) are critical for efficiently scavenging HCl without promoting side reactions.

For the direct amidation pathway (2.1.1) , optimization involves:

Coupling Agent : The choice of coupling agent (e.g., HATU, DCC, EDCI) and additives (e.g., HOBt) can significantly influence reaction rates and yields. acs.org

Solvent and Base : Aprotic solvents like dimethylformamide (DMF) or DCM are common, used with hindered bases like DIEA to prevent base-catalyzed side reactions. acs.org

The table below summarizes potential conditions for key synthetic steps based on analogous reactions.

Interactive Data Table: Reaction Condition Optimization

| Synthetic Step | Reagent/Catalyst | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | None (neat) or DCM | Reflux | High | |

| Amidation (from Acid Chloride) | Ethylamine, Pyridine | Toluene | Room Temp → 80°C | High (up to 100%) | |

| Esterification (Analogous) | Thionyl Chloride (SOCl₂) | Ethanol (B145695) (EtOH) | 0°C → 80°C | 99% | chemicalbook.com |

| Amidation (Direct Coupling) | HATU, DIEA | DCM or DMF | Room Temperature | Good to High | acs.org |

Solvent-Free Synthetic Techniques

A notable advancement in the synthesis of benzamide derivatives, including this compound, is the development of solvent-free reaction conditions. A study by Jagtap et al. has demonstrated a convenient and efficient method for synthesizing benzamides by reacting 3-bromo-5-nitrobenzoic acid with various amines using thionyl chloride at room temperature without any solvent. researchgate.netresearchgate.net

This approach is not only environmentally friendly but also offers several advantages, such as being catalyst-free, ligand-free, and economical. researchgate.netresearchgate.net The reaction proceeds by converting the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with the amine. The optimization of reaction conditions revealed that the absence of a solvent significantly improves the reaction's efficiency. researchgate.net When tested with various solvents, the solvent-free condition provided the highest yield in the shortest time. researchgate.net

Table 1: Effect of Solvents on the Synthesis of a Benzamide Derivative

| Entry | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Methanol | 4 | 70 |

| 2 | Ethanol | 4 | 75 |

| 3 | Dichloromethane | 5 | 60 |

| 4 | Acetonitrile | 5 | 65 |

| 5 | Solvent-Free | 2 | 94 |

Data sourced from a study on a similar benzamide synthesis. researchgate.net

Application of Green Chemistry Principles

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. These methods aim to provide higher yields and faster reaction times under milder conditions. nih.gov

Ultrasonic Irradiation

Ultrasonic irradiation has emerged as a valuable tool in green organic synthesis. nih.govnih.gov This technique utilizes sound waves to create acoustic cavitation, which can significantly enhance reaction rates and yields. nih.gov The use of ultrasound can lead to shorter reaction times and improved efficiency compared to conventional heating methods. nih.gov For instance, syntheses that might take hours under conventional conditions can often be completed in minutes with ultrasonication. nih.govnih.gov While specific studies on the ultrasonic synthesis of this compound are not detailed, this green technique is applicable to a wide range of organic reactions, including amide bond formation, often performed in aqueous or other green solvents. mdpi.com

Immobilized Ionic Liquids

Synthetic Pathways to this compound from Precursors

Conversion of 3-Bromo-5-nitrobenzoic Acid to N-ethyl Amide

The most direct pathway for the synthesis of this compound involves the conversion of its carboxylic acid precursor, 3-bromo-5-nitrobenzoic acid. This transformation is a classic example of amide bond formation.

The process typically involves a two-step sequence within a one-pot reaction. First, the carboxylic acid group of 3-bromo-5-nitrobenzoic acid is activated. A common and effective activating agent for this purpose is thionyl chloride (SOCl₂). researchgate.netresearchgate.netchemicalbook.com The reaction of 3-bromo-5-nitrobenzoic acid with thionyl chloride forms a highly reactive intermediate, 3-bromo-5-nitrobenzoyl chloride. researchgate.net

Table 2: Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagent | Conditions | Product |

|---|---|---|---|---|

| 3-Bromo-5-nitrobenzoic Acid | Ethylamine | Thionyl Chloride | Solvent-free, Room Temperature | This compound |

Based on the general methodology described by Jagtap et al. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-bromo-5-nitrobenzoic acid |

| Thionyl chloride |

| Methanol |

| Ethanol |

| Dichloromethane |

| Acetonitrile |

| 3-bromo-5-nitrobenzoyl chloride |

| Ethylamine |

Advanced Spectroscopic and Crystallographic Characterization in Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Table 1: Predicted ¹H NMR Data for 3-Bromo-N-ethyl-5-nitrobenzamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5-8.0 | m | 3H | Ar-H |

| ~3.4 | q | 2H | -CH₂- |

| ~1.2 | t | 3H | -CH₃ |

This table presents predicted data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, distinct signals would be anticipated for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the ethyl group. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromo and nitro substituents, as well as the amide group.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~150 | C-NO₂ |

| ~140-120 | Ar-C |

| ~122 | C-Br |

| ~35 | -CH₂- |

| ~15 | -CH₃ |

This table presents predicted data.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels of molecules, providing insights into their functional groups and electronic transitions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide, and the symmetric and asymmetric stretching of the nitro group.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 | N-H Stretch |

| ~1650 | C=O Stretch (Amide I) |

| ~1530 | N-O Asymmetric Stretch |

| ~1350 | N-O Symmetric Stretch |

This table presents predicted data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro-substituted aromatic ring in this compound would likely result in characteristic absorption maxima (λmax) in the UV-Vis spectrum, corresponding to π → π* and n → π* transitions.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the mass spectrum would confirm the molecular weight of 273.08 g/mol . The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key feature in the mass spectrum, resulting in two molecular ion peaks of nearly equal intensity, separated by two mass units. Analysis of the fragmentation pattern would provide further structural confirmation.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Analysis

A cornerstone in the definitive determination of a molecule's three-dimensional structure in the solid state is single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, allowing for the detailed measurement of bond lengths, bond angles, and torsion angles. For a compound like this compound, SC-XRD analysis would be invaluable in confirming its molecular geometry, including the planarity of the benzamide (B126) core and the relative orientations of the bromo, nitro, and ethylamide substituents.

Although no specific crystallographic data for this compound is available, we can hypothesize the type of information that would be obtained from such a study. A data table summarizing key crystallographic parameters would typically be generated, as shown in the hypothetical table below.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₉H₉BrN₂O₃ |

| Formula weight | 273.09 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Calculated density (g/cm³) | Value not available |

| R-factor (%) | Value not available |

This table is for illustrative purposes only, as experimental data for this specific compound is not publicly available.

Analysis of Intermolecular Interactions via Hirshfeld Surfaces and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the surface, researchers can identify regions of significant intermolecular contact, such as hydrogen bonds and other close contacts.

Interactive Table: Hypothetical Hirshfeld Surface Interaction Contributions for this compound

| Interaction Type | Hypothetical Contribution (%) |

| H···H | Value not available |

| O···H/H···O | Value not available |

| Br···H/H···Br | Value not available |

| C···H/H···C | Value not available |

| N···H/H···N | Value not available |

| Br···O/O···Br | Value not available |

| Other | Value not available |

This table is for illustrative purposes only, as experimental data for this specific compound is not publicly available.

Without experimental data from SC-XRD, a detailed discussion and the generation of actual data tables for this compound remain speculative. The structural insights from such studies would be crucial for understanding its chemical behavior and potential applications.

In-Depth Computational Analysis of this compound Remains Unexplored in Publicly Available Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite being a commercially available chemical entity, detailed research findings concerning its electronic structure, reactivity, and conformational landscapes, as specified in the requested outline, are not present in publicly accessible research.

Computational chemistry is a powerful tool for elucidating the properties of molecules. Techniques such as Density Functional Theory (DFT) are commonly employed to understand the electronic behavior of compounds. This typically involves:

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: This analysis helps in understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack.

For more complex analyses:

Time-Dependent Density Functional Theory (TD-DFT): This method is used to study the electronic excited states of molecules and predict their electronic absorption spectra.

Molecular Dynamics (MD) Simulations: These simulations provide insights into the conformational changes and intermolecular interactions of a molecule over time.

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCIplot) Analyses: These are used to characterize the nature of chemical bonds and non-covalent interactions within a molecule.

Nonlinear Optical (NLO) Properties: Computational methods are also used to predict the NLO properties of materials, which are important for applications in optoelectronics.

While these computational studies are standard for characterizing novel compounds with potential applications in materials science or medicinal chemistry, it appears that This compound has not been the subject of such detailed public research. The available information is limited to basic identifiers and properties provided by chemical suppliers.

For context, similar computational analyses have been performed on other substituted benzamide derivatives. These studies provide valuable data on how different functional groups influence the electronic and structural properties of the benzamide core. However, without specific research on This compound , any discussion of its computational chemistry would be purely speculative.

Therefore, the generation of an article with detailed research findings, data tables, and in-depth analysis for the specified computational topics for This compound is not possible at this time due to the absence of the necessary scientific data in the public domain.

Computational Chemistry and Theoretical Investigations

Tautomerism and Conformational Preferences of Related Benzamide (B126) Systems

The molecular structure of 3-Bromo-N-ethyl-5-nitrobenzamide allows for the possibility of both tautomerism and conformational isomerism. Theoretical and computational studies on related benzamide systems provide significant insights into the probable structural dynamics and preferences of this compound.

Tautomerism

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. wikipedia.org For a molecule like this compound, two primary forms of tautomerism are of theoretical interest: amide-imidic acid tautomerism and nitro-aci-nitro tautomerism.

Amide-Imidic Acid Tautomerism: The amide group (-CONH-) can exist in equilibrium with its tautomeric imidic acid form (-C(OH)=N-). wikipedia.org For most simple amides, the amide form is significantly more stable and predominates. However, the electronic nature of substituents on the benzamide ring can influence this equilibrium. Computational and NMR studies on 1-benzamidoisoquinoline derivatives have shown that the relative population of the amide tautomer is sensitive to the electronic effects of substituents on the phenyl ring. nih.gov In that system, a strong electron-donating group resulted in 74% of the amide form, whereas a strong electron-accepting group like the nitro group (NO₂) decreased the amide form population to 38%. nih.gov This suggests that for this compound, the presence of the strongly electron-withdrawing nitro group could increase the relative stability of the imidic acid tautomer compared to unsubstituted benzamides, although the amide form is still generally expected to be the major species in solution.

Table 1: Influence of Phenyl Ring Substituents on Amide Tautomer Percentage in 1-Benzamidoisoquinoline Derivatives nih.gov

| Substituent (R) | Electronic Effect | Amide Form (%) |

| -NMe₂ | Strong Electron-Donating | 74 |

| -OCH₃ | Electron-Donating | 68 |

| -CH₃ | Weak Electron-Donating | 65 |

| -H | Neutral | 62 |

| -Cl | Weak Electron-Withdrawing | 52 |

| -CF₃ | Strong Electron-Withdrawing | 42 |

| -NO₂ | Strong Electron-Withdrawing | 38 |

Nitro-Aci-Nitro Tautomerism: This type of tautomerism involves the migration of an alpha-proton from a carbon atom adjacent to a nitro group to one of the oxygen atoms of the nitro group, forming an aci-nitro or nitronic acid isomer (C=N⁺(O⁻)(OH)). doubtnut.comallen.in In this compound, this would require proton migration from the benzene (B151609) ring, which is generally unfavorable. However, theoretical studies on other nitro-containing compounds, such as nitroethenediamine, indicate that while the nitro form is significantly more stable in the gas phase, the aci-nitro form can become more accessible under specific conditions, such as in an acidic medium. rsc.org

Conformational Preferences

Conformational isomers, or conformers, arise from the rotation around single bonds. For this compound, the key rotational barriers are associated with the amide C-N bond and the bonds within the N-ethyl side chain.

Rotation of the N-Ethyl Group: The N-ethyl group's conformation is analogous to simple alkanes like ethane (B1197151) and n-butane. pharmaguideline.com Rotation around the C-C single bond in the ethyl group leads to different spatial arrangements, primarily staggered and eclipsed conformations. youtube.com The staggered conformation, where the hydrogen atoms are maximally separated, is the most stable (lowest energy) state. pharmaguideline.com The eclipsed conformation is the least stable due to torsional strain. The energy barrier to rotation in ethane is approximately 12 kJ/mol. pharmaguideline.com Similarly, rotation around the N-C bond of the ethyl group will have preferred staggered conformations.

Orientation of the Amide Group: The orientation of the N-ethyl amide group relative to the benzene ring is a critical conformational feature. Studies on related N-alkylbenzenes, such as ethylbenzene, have used microwave spectroscopy and computational methods to determine the preferred geometry. For ethylbenzene, the analysis indicated a perpendicular conformation, where the dihedral angle between the ethyl group and the ring plane is approximately 88.7°. nist.gov For N-substituted benzamides, there is a balance between steric hindrance and electronic effects. Computational modeling is a primary tool for predicting the most stable conformers by calculating the potential energy surface as a function of the rotation around the aryl-carbonyl and carbonyl-nitrogen bonds. acs.orgacs.org These calculations help identify the global and local energy minima corresponding to the most populated conformations.

Table 2: Rotational Energy Barriers in Simple Alkanes pharmaguideline.com

| Molecule | Rotational Barrier (kJ/mol) | Most Stable Conformation |

| Ethane | 12 | Staggered |

| Propane | 14 | Staggered |

| n-Butane (C2-C3) | 19-25 (for full eclipse) | Anti (Staggered) |

Medicinal Chemistry and Biological Activity Studies

Pharmacological Screening and Efficacy Assessment

The initial stages of drug discovery involve broad screening of a compound's biological effects. This section outlines the known pharmacological profile of 3-Bromo-N-ethyl-5-nitrobenzamide and its close structural analogs based on available scientific research.

Research into the anticancer potential of brominated benzamide (B126) derivatives has been an active area of investigation. While specific data on this compound is limited, studies on the closely related analog, 3-Bromo-N,N-diethyl-5-nitrobenzamide, have provided preliminary insights. In vitro studies on human breast cancer cell lines demonstrated that this diethyl analog exhibited a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM. Mechanistic investigations suggested that the compound induces programmed cell death through the activation of caspase pathways.

Another study focused on a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which demonstrated inhibitory effects on five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification (NCI-H520, NCI-H1581, NCI-H226, NCI-H460, and NCI-H1703). nih.govnih.gov The most promising compound from this series, designated as C9, displayed IC50 values ranging from 1.25 to 2.31 µM across these cell lines. nih.govnih.gov

Table 1: In Vitro Cytotoxicity of Related Bromo-Benzamide Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 3-Bromo-N,N-diethyl-5-nitrobenzamide | Human breast cancer | ~30 |

| Compound C9 (a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative) | NCI-H1581 (NSCLC) | 1.25 ± 0.23 nih.govnih.gov |

| Compound C9 | NCI-H520 (NSCLC) | 1.36 ± 0.27 nih.govnih.gov |

| Compound C9 | NCI-H1703 (NSCLC) | 1.85 ± 0.32 nih.govnih.gov |

| Compound C9 | NCI-H460 (NSCLC) | 2.14 ± 0.36 nih.govnih.gov |

Note: Data for Compound C9 is included to illustrate the activity of a related structural class, as direct data for this compound against these specific cell lines is not available in the searched literature.

The mechanism of action for many anticancer compounds involves the inhibition of specific enzymes crucial for cancer cell growth and survival. Fibroblast growth factor receptor 1 (FGFR1) is one such target. Research on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives has identified them as novel FGFR1 inhibitors. nih.govnih.gov The lead compound, C9, was found to inhibit the phosphorylation of FGFR1 in a dose-dependent manner. nih.govnih.gov Molecular docking studies further supported these findings, showing that compound C9 could bind to the FGFR1 kinase domain. nih.gov

Currently, there are no specific studies in the reviewed literature that evaluate the FGFR1 kinase inhibition activity of this compound. However, the activity of structurally related compounds suggests a potential avenue for future investigation.

Beyond anticancer applications, benzamide derivatives have been explored for their antimicrobial properties. A study on the analog 3-Bromo-N,N-diethyl-5-nitrobenzamide assessed its efficacy against the pathogenic strains Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations exceeding 50 µg/mL, suggesting potential as a therapeutic agent for bacterial infections.

There is no specific data available from the searched results regarding the antimicrobial efficacy of this compound against a broad range of pathogenic strains.

The anti-inflammatory and analgesic potential of this compound has not been reported in the scientific literature sourced for this article. While other brominated compounds have shown anti-inflammatory effects, such as 3-bromo-5-(ethoxymethyl)-1,2-benzenediol and 3-bromo-4,5-dihydroxybenzaldehyde, these are structurally distinct from the compound of interest. nih.govnih.gov

Elucidation of Molecular Mechanism of Action

Understanding how a compound exerts its biological effects at a molecular level is critical for its development as a therapeutic agent.

The molecular mechanism of action for this compound is not yet fully elucidated. However, the biological activity of its close analog, 3-Bromo-N,N-diethyl-5-nitrobenzamide, is thought to stem from its interaction with various biomolecular targets, including specific enzymes and proteins. The chemical structure, featuring a nitro group and a bromine atom, influences its electrophilicity and binding affinity.

For the related class of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, the molecular target has been identified as FGFR1. nih.govnih.gov Molecular docking experiments have shown that these compounds can form hydrogen bonds with key amino acid residues in the ATP-binding pocket of the FGFR1 kinase domain. nih.gov This interaction blocks the downstream signaling pathways that are crucial for cell proliferation and survival in certain cancers. nih.govnih.gov While this provides a potential model, the specific molecular targets for this compound remain to be identified through dedicated research.

Modulation of Cellular Signaling Pathways (e.g., MAPK, PLCγ, ERK Phosphorylation)

The biological activity of nitrobenzamide derivatives has been linked to their ability to modulate key cellular signaling pathways. For instance, certain nitro-substituted benzamides have been shown to interfere with inflammatory pathways. nih.govresearchgate.net While direct evidence for this compound is pending, related compounds have demonstrated the capacity to suppress the expression of cyclooxygenase-2 (COX-2), which is a key enzyme in the production of pro-inflammatory prostaglandins. researchgate.net The expression of COX-2 is often regulated by upstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway, which includes ERK. The modulation of such pathways is a critical area of investigation for compounds with potential therapeutic applications.

Induction of Apoptosis via Mitochondrial Pathways

The induction of apoptosis, or programmed cell death, is a crucial mechanism for many anti-cancer agents. The nitro group is a key feature in many compounds designed as anti-tumor agents. researchgate.net The biological action of many nitro-containing compounds is predicated on their ability to trigger redox reactions within cells, which can lead to cellular stress and the initiation of apoptotic pathways. nih.gov One of the central mechanisms of apoptosis involves the mitochondria, which can release pro-apoptotic factors like cytochrome c into the cytoplasm upon receiving specific signals. This release is a point of no return for the cell, committing it to dismantle itself in a controlled manner.

Redox Chemistry and Nitro Group Reduction in Biological Systems

The nitroaromatic functionality is a critical determinant of the biological activity of many compounds. nih.gov The reduction of the nitro group within biological systems is a key activation step for many nitro-containing drugs. nih.gov This reduction can be carried out by various cellular reductases, such as xanthine (B1682287) oxidase. nih.gov The process generates highly reactive intermediates, including nitroso and hydroxylamino derivatives, as well as superoxide (B77818) radicals. nih.gov These reactive species can interact with and damage cellular macromolecules like DNA and proteins, leading to cytotoxicity. nih.gov This redox cycling capability makes the nitro group a "pharmacophore and a toxicophore," contributing to both the desired biological effect and potential toxicity. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For nitrobenzamide derivatives, SAR studies have elucidated the importance of the substituents on both the aromatic ring and the amide nitrogen. researchgate.netnih.gov

Impact of N-Substituent Variations (e.g., N-methyl, N-isopropyl) on Biological Profile

The nature of the substituent on the amide nitrogen (the N-substituent) can significantly impact the biological profile of benzamide derivatives. Variations in the alkyl group, such as comparing N-methyl, N-ethyl, and N-isopropyl, can alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity. These changes, in turn, can affect how the molecule interacts with its biological target, its membrane permeability, and its metabolic stability. For example, in a series of related compounds, the size and nature of the N-alkyl group can influence the potency and selectivity of the biological effect.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com It is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein target at the atomic level. nih.gov

Prediction of Binding Modes and Affinities

Computational methods are crucial in predicting how this compound and related molecules interact with protein targets. The prediction of binding modes and affinities helps in understanding the compound's potential efficacy and guides further optimization.

Detailed research findings on related benzamide derivatives show that their binding affinity can be significantly influenced by substitutions on the benzene (B151609) ring. For instance, the introduction of fluorine atoms into benzamide structures has been shown to increase binding affinity to targets like cereblon (CRBN). acs.org This suggests that the bromine and nitro groups on the this compound ring play a critical role in its binding characteristics.

Computational tools like microscale thermophoresis (MST) assays are used to determine the binding affinities (Kd values) of similar compounds to their target proteins. acs.org For example, a related inhibitor, compound 19n, showed Kd values of 64 µM and 9.5 µM for different forms of its target enzyme, 6-phosphogluconate dehydrogenase (6PGD). acs.org Such techniques could be applied to quantify the binding affinity of this compound to its specific molecular targets. The study of benzamide-type screening hits has led to the development of nonphthalimide CRBN binders for use in PROTAC design. acs.org

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding)

The biological activity of benzamide derivatives is largely determined by their intermolecular interactions with target proteins. Hydrogen bonds are particularly important for the stability of the ligand-protein complex.

The amide group (-CONH-) in this compound is a key player in forming hydrogen bonds, with the amide hydrogen acting as a donor and the carbonyl oxygen as an acceptor. mdpi.com Studies on similar benzamide structures using methods like Car–Parrinello molecular dynamics (CPMD) have investigated the properties of N-H···O hydrogen bonds. mdpi.com These analyses reveal the dynamics of the hydrogen bridges, showing that the protons are mostly located on the donor atom but that proton transfer can also occur. mdpi.com

The nitro group (NO2) and the bromine atom also contribute to the intermolecular interaction profile. The oxygen atoms of the nitro group can act as hydrogen bond acceptors, while the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and specificity. Quantum Theory of Atoms in Molecules (QTAIM) is a computational method used to analyze the electronic structure and characterize these non-covalent interactions. mdpi.com

Development as Protein Degrader Building Blocks

Targeted protein degradation using technologies like proteolysis-targeting chimeras (PROTACs) is a novel therapeutic strategy. merckmillipore.com PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. merckmillipore.com

Compounds like this compound serve as valuable starting points or "building blocks" for the synthesis of these complex protein degraders. merckmillipore.comsigmaaldrich.com The benzamide scaffold can be modified to create a ligand for an E3 ligase, such as cereblon (CRBN). acs.org The N-ethyl group or other positions on the molecule can be functionalized to attach a linker, which is then connected to a ligand for the protein of interest. merckmillipore.com The development of diverse libraries of these building blocks allows researchers to screen for the most effective protein degraders for a specific target. merckmillipore.comsigmaaldrich.com

Advancement in Biochemical Assay Development

This compound and its analogues are utilized in the development and optimization of biochemical assays. These assays are essential tools for screening compound libraries and identifying potential drug candidates. The compound can be used as a reference or a test substance in assays designed to measure the inhibition or activation of specific enzymes or receptors involved in cellular processes. smolecule.com Its interactions with biological molecules are key to understanding its potential as a therapeutic agent and for validating new assay methods. smolecule.com

Applications in Materials Science and Agrochemicals

Role as Precursors in Polymer Synthesis and Material Development

While specific polymers derived directly from 3-Bromo-N-ethyl-5-nitrobenzamide are not extensively documented in public literature, its structural motifs are relevant to polymer chemistry. Nitroaromatic compounds, in general, have been utilized in the synthesis of polymers with specific optical or electronic properties. The bromo- and nitro-substituents on the benzamide (B126) ring can be chemically modified to introduce polymerizable groups. For instance, the bromine atom can be a site for cross-coupling reactions to link the molecule into a polymer chain, while the nitro group can be reduced to an amine, which is a common functional group in the synthesis of polyamides and polyimides.

Utility in Surface Coating Formulations

Information regarding the direct use of this compound in surface coating formulations is scarce. However, related bromo-nitro-benzamide derivatives can be precursors to compounds that may find application in coatings. The functionalities present in the molecule could, in principle, be used to synthesize additives for coatings that enhance properties such as thermal stability or UV resistance, owing to the aromatic and nitro-functionalized structure.

Applications in Agrochemical Synthesis (e.g., Precursors for Pesticides, Suzuki Coupling)

Nitroaromatic compounds are foundational in the synthesis of a variety of agrochemicals, including pesticides. nih.gov The presence of both a bromine atom and a nitro group makes this compound a potential precursor for certain pesticides. The bromo-substituent is particularly significant as it allows for carbon-carbon bond formation through reactions like the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org

Table 1: Potential Suzuki Coupling Reaction with this compound

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Potential Application |

| This compound | Arylboronic acid | Palladium-based catalyst | Biphenyl derivative | Pesticide intermediate |

| This compound | Heteroarylboronic acid | Palladium-based catalyst | Heteroaryl-benzene derivative | Fungicide or Herbicide intermediate |

Formation of Metal Complexes for Thin Film Deposition

The formation of metal complexes with organic ligands is a key aspect of creating materials for thin-film deposition. While there is no specific data on metal complexes of this compound for this purpose, related nitro-containing ligands have been shown to form stable complexes with various metals. nih.govnih.gov The amide and nitro groups in this compound could potentially coordinate with metal ions. Such metal-organic complexes could then be used in techniques like chemical vapor deposition (CVD) or atomic layer deposition (ALD) to create thin films with specific electronic or magnetic properties. The presence of the bromine atom could also influence the properties of the resulting film or provide a site for further functionalization.

Future Perspectives and Research Directions

Targeted Synthesis of Novel Analogues for Enhanced Bioactivity

The future of 3-Bromo-N-ethyl-5-nitrobenzamide in medicinal chemistry hinges on the strategic synthesis of novel analogues to enhance biological activity. Structure-Activity Relationship (SAR) studies are central to this effort, systematically modifying the parent structure to probe interactions with biological targets. Research can be directed toward three primary regions of the molecule.

Modification of the N-Alkyl Chain: Altering the N-ethyl group can significantly impact the compound's lipophilicity, steric profile, and hydrogen-bonding capacity. Synthesizing a library of analogues with varying alkyl and cycloalkyl substituents would allow for the fine-tuning of pharmacokinetic properties.

Substitution of the Bromine Atom: Replacing the bromine at the 3-position with other halogens (e.g., chlorine, fluorine) or pseudo-halogens (e.g., cyano group) can modulate the electronic landscape of the aromatic ring. These changes influence the molecule's reactivity and its ability to form halogen bonds, which are increasingly recognized as important in ligand-protein binding.

Transformation of the Nitro Group: The nitro group is a strong electron-withdrawing group and a key site for metabolic activity, often being reduced to amino or hydroxylamino groups in biological systems. nih.gov Creating derivatives where the nitro group is replaced by or reduced to an amine, an azide, or other functionalities could lead to compounds with entirely different biological profiles and mechanisms of action.

A systematic approach to these modifications is outlined in the table below.

| Modification Strategy | Proposed Analogues | Rationale for Synthesis |

| Varying N-Alkyl Group | N-methyl, N-propyl, N-isopropyl, N-cyclopropyl | To investigate the effect of size, lipophilicity, and steric hindrance on target binding and cell permeability. |

| Halogen Substitution | 3-Chloro-, 3-Fluoro- derivatives | To modulate electronic properties and explore the role of halogen bonding in biological interactions. |

| Nitro Group Replacement | 3-Bromo-N-ethyl-5-aminobenzamide | To alter the electronic nature from electron-withdrawing to electron-donating and introduce a hydrogen-bond donor, potentially shifting biological targets. |

| Aromatic Ring Isosteres | Pyridine (B92270) or Pyrimidine bioisosteres | To replace the benzene (B151609) ring with a heteroaromatic core, improving solubility and metabolic stability while maintaining key binding interactions. |

Advanced Computational Modeling for De Novo Design and Lead Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process, minimizing the cost and time associated with synthesizing and screening new compounds. For this compound, a multi-faceted computational approach can guide the design of next-generation analogues.

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of synthesized analogues with their measured biological activity, QSAR models can be developed to predict the potency of virtual compounds. This allows researchers to prioritize the synthesis of candidates with the highest probability of success.

Molecular Docking and Dynamics: Assuming a biological target is identified—for instance, an enzyme or receptor implicated in cancer or microbial pathways—molecular docking can predict the binding orientation and affinity of novel analogues within the target's active site. Subsequent molecular dynamics simulations can then assess the stability of these interactions over time, providing deeper insight into the binding mechanism.

De Novo Design: Advanced algorithms can use the this compound scaffold as a starting point to design entirely new molecules. These programs build compounds atom-by-atom within the constraints of a target's binding pocket, generating novel structures that are optimized for high-affinity binding.

The application of these computational techniques can streamline the optimization process as detailed below.

| Computational Technique | Application to Lead Optimization | Predicted Outcomes |

| Molecular Docking | Screen virtual libraries of analogues against known biological targets (e.g., 6-Phosphogluconate Dehydrogenase). acs.orgacs.org | Binding energy scores, identification of key intermolecular interactions (hydrogen bonds, hydrophobic contacts). |

| QSAR Modeling | Develop predictive models based on an initial set of active and inactive analogues. | Predicted IC50 or EC50 values for unsynthesized compounds, guiding synthetic priorities. |

| Molecular Dynamics (MD) | Simulate the behavior of the ligand-protein complex in a biological environment. | Assessment of binding stability, conformational changes, and the role of solvent molecules. |

| De Novo Design | Generate novel chemical structures tailored to fit a specific binding site. | Identification of unique scaffolds and functional group arrangements with potentially superior activity and novelty. |

Exploration of New Therapeutic Avenues and Material Applications

While initial research may point towards specific activities, the chemical nature of this compound suggests a broader potential.

Therapeutic Avenues: Nitroaromatic compounds are known for a wide spectrum of biological activities, including antibacterial, antifungal, antiparasitic, and anticancer effects. nih.gov The presence of the nitro group allows for reductive activation in hypoxic environments, such as those found in solid tumors or anaerobic bacterial colonies, making it a candidate for targeted therapies. Future research should involve broad-spectrum screening against panels of cancer cell lines, pathogenic bacteria, and fungi to uncover new therapeutic uses. acs.org

Material Science Applications: The defined structure of this compound makes it a candidate for use as a building block in materials science. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck), enabling its incorporation into conjugated polymers. The nitro group, being highly polar and electron-withdrawing, can impart specific optical or electronic properties to these materials, suggesting potential applications in organic electronics, such as in the fabrication of sensors or organic light-emitting diodes (OLEDs).

| Area of Exploration | Specific Application | Scientific Rationale |

| Oncology | Hypoxia-activated prodrug | The nitro group can be selectively reduced in the low-oxygen environment of solid tumors to release a cytotoxic agent. |

| Infectious Diseases | Novel antimicrobial agent | The nitro moiety can generate reactive nitrogen species upon reduction, inducing oxidative stress and cell death in pathogenic microorganisms. nih.gov |

| Polymer Chemistry | Functional monomer | The bromine atom allows for polymerization via cross-coupling reactions, while the nitro and amide groups can tune the final polymer's properties (e.g., solubility, thermal stability). |

| Organic Electronics | Component of nonlinear optical materials | The significant dipole moment created by the push-pull system of the nitro and amide groups on the aromatic ring can lead to desirable optical properties. |

Development of Sustainable and Scalable Synthetic Methodologies

The translation of a compound from laboratory-scale research to industrial application requires synthetic routes that are not only efficient but also safe, cost-effective, and environmentally sustainable. Traditional methods for amide bond formation often rely on harsh reagents and produce significant waste. chemicalbook.com Future research should focus on developing greener synthetic pathways.

Flow Chemistry: Performing the synthesis in a continuous flow reactor can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety (especially when handling nitrated compounds), and easier scalability compared to batch processing.

Biocatalysis: The use of enzymes, such as lipases or engineered amidases, could enable the formation of the amide bond under mild, aqueous conditions, eliminating the need for hazardous coupling agents and organic solvents.

Mechanochemistry: Performing reactions via ball-milling in the solid state or with minimal solvent can drastically reduce waste, energy consumption, and the use of toxic solvents, aligning with the principles of green chemistry.

A comparison of traditional versus sustainable approaches highlights the path forward.

| Synthetic Step | Conventional Method | Proposed Sustainable Alternative | Advantage of Alternative |

| Amide Bond Formation | Conversion of carboxylic acid to acyl chloride with SOCl₂, followed by reaction with ethylamine (B1201723). chemicalbook.com | Direct amidation using a reusable solid acid catalyst or enzymatic catalysis in a flow reactor. | Reduced waste, avoidance of corrosive reagents, milder reaction conditions, enhanced safety. |

| Purification | Column chromatography using large volumes of organic solvents. | Crystallization from a green solvent (e.g., ethanol (B145695), water mixtures) or supercritical fluid chromatography. | Significant reduction in solvent waste and environmental impact. |

| Overall Process | Multi-step batch synthesis. | A one-pot or telescopic synthesis in a continuous flow system. | Increased efficiency, reduced manual handling, lower energy consumption, and improved process safety. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-N-ethyl-5-nitrobenzamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via electrophilic aromatic substitution or amidation. For example, bromine and nitro groups can be introduced sequentially on a benzamide scaffold. Key steps include nitration of brominated intermediates under controlled temperatures (0–5°C) and amidation using ethylamine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) . Yield optimization requires precise stoichiometric ratios of reagents and inert atmospheres to prevent side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- Methodology :

- 1H/13C NMR : The bromine atom causes deshielding of adjacent protons (e.g., aromatic protons at δ 7.8–8.2 ppm). The ethyl group’s methylene protons appear as a quartet near δ 3.5–4.0 ppm .

- IR : Stretching vibrations for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) confirm functional groups .

- MS : Molecular ion peaks (m/z ≈ 287) and fragmentation patterns (e.g., loss of Br or NO₂) validate the structure .

Q. What are the typical substitution reactions involving the bromine atom in this compound?

- Methodology : Bromine undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C). For example, replacing bromine with a methoxy group requires sodium methoxide and CuI catalysis . Kinetic studies show that electron-withdrawing nitro groups enhance the electrophilicity of the aromatic ring, accelerating substitution .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the molecular geometry of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software reveals bond lengths and angles. For example, the C-Br bond length (~1.89 Å) and nitro group torsion angles (~5°) confirm steric and electronic effects . Discrepancies between computational (DFT) and experimental data often arise from crystal packing forces, requiring refinement with programs like Olex2 .

Q. What computational strategies predict the compound’s reactivity in complex reaction environments?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for substitution or reduction reactions. The nitro group’s electron-withdrawing effect lowers the LUMO energy, favoring nucleophilic attack at the bromine-bearing carbon . MD simulations (e.g., GROMACS) assess solvation effects, showing DMSO improves reactivity over THF due to better stabilization of charged intermediates .

Q. How do structural modifications (e.g., replacing bromine with chlorine) alter biological activity?

- Methodology : Comparative studies using analogs (e.g., 3-Chloro-N-ethyl-5-nitrobenzamide) reveal structure-activity relationships (SAR). For instance, bromine’s larger atomic radius enhances hydrophobic interactions in enzyme binding pockets, increasing antimicrobial potency by 30% compared to chlorine analogs . Bioassay data (MIC values against S. aureus) and docking simulations (PDB: 1JIJ) validate these trends .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data?

- Methodology : Meta-analysis of bioactivity datasets identifies outliers caused by assay variability (e.g., cell line differences). For example, IC₅₀ values for anticancer activity range from 5–50 µM due to variations in MTT assay protocols. Machine learning models (e.g., Random Forest) normalize data by weighting factors like cell viability thresholds and incubation times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.